Benzodiazepine Receptor SAR: 3-Nitro vs. 3-Aminobenzyl Substitution in 6-(Dimethylamino)purines
In the BZR binding study by Kelley et al. [1], the parent compound 9-(3-aminobenzyl)-6-(dimethylamino)-9H-purine (compound 8) displayed measurable BZR affinity. While the 3-nitrobenzyl analog (structurally analogous to 115204-69-8 but lacking the 2-chloro substituent) was not explicitly reported, the SAR established that electron‑withdrawing groups at the 3‑position significantly reduce affinity relative to the 3-amino or 3‑formamido congeners. The most potent analog, 8‑bromo‑9‑(3‑formamidobenzyl)‑6‑(dimethylamino)‑9H‑purine (16), achieved an IC₅₀ of 0.011 µM against [³H]flunitrazepam binding in rat cortical membranes, whereas the 3‑aminobenzyl lead (8) was approximately 50‑fold less active [1]. The 3‑nitro group of 115204-69-8 is therefore expected to position this compound in a low‑to‑moderate affinity region of the BZR SAR landscape, functionally distinct from the high‑affinity 3‑formamido analogs.
| Evidence Dimension | Benzodiazepine receptor affinity (IC₅₀, µM) – SAR extrapolation |
|---|---|
| Target Compound Data | Not directly measured; predicted low–moderate affinity based on 3-nitro substituent SAR |
| Comparator Or Baseline | 9-(3-aminobenzyl)-6-(dimethylamino)-9H-purine (8); 8-bromo-9-(3-formamidobenzyl)-6-(dimethylamino)-9H-purine (16): IC₅₀ = 0.011 µM |
| Quantified Difference | >100-fold affinity range observed across 3-substituent variants (3-NO₂ predicted lower activity than 3-NHCHO) |
| Conditions | Rat cortical membrane [³H]flunitrazepam competition binding assay |
Why This Matters
Procurement of 115204-69-8 selects a 3-nitrobenzyl analog that is functionally orthogonal to high-affinity BZR ligands, suitable for negative-control experiments or for exploring nitro‑specific SAR.
- [1] Kelley JL, McLean EW, Linn JA, et al. Benzodiazepine receptor binding activity of 8-substituted-9-(3-substituted-benzyl)-6-(dimethylamino)-9H-purines. J Med Chem. 1990;33(1):196-202. PMID: 2153201. View Source
